1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H7N3O4 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
1-(2-carboxyethyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O4/c10-4(11)1-2-9-3-7-5(8-9)6(12)13/h3H,1-2H2,(H,10,11)(H,12,13) |
InChI Key |
IFMXXZONKFNLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Substitution and Side Chain Introduction
A common initial step involves the N-substitution at the 1-position of the triazole ring. For example, nucleophilic substitution of 1,2,4-triazole with alkyl halides under strong base conditions (e.g., potassium hydroxide) can yield 1-substituted triazoles such as 1-methyl-1H-1,2,4-triazole, which serve as intermediates for further functionalization.
Lithiation and Selective Functionalization
Selective lithiation at the 5-position of the triazole ring enables further substitution. For instance, treatment of 1-methyl-1H-1,2,4-triazole with lithium reagents (e.g., n-butyllithium or lithium diisopropylamide (LDA)) at low temperatures (-78 °C) allows for the introduction of protective groups like bromine or trimethylsilyl at the 5-position. This step is crucial for regioselective carboxylation at the 3-position.
Carboxylation with Carbon Dioxide
The lithiated intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group at the 3-position of the triazole ring. This reaction is typically performed under controlled temperature and inert atmosphere conditions, followed by acid-base workup to isolate the carboxylic acid.
Introduction of the 2-Carboxyethyl Side Chain
The 2-carboxyethyl substituent at the 1-position can be introduced by alkylation with appropriate haloalkanoic acids or their esters, or by condensation reactions involving hydrazides and aldehydes, followed by hydrolysis to yield the carboxylic acid functionality.
Esterification and Hydrolysis
Esterification of carboxylic acids with alcohols (e.g., methanol) in the presence of catalytic acids (e.g., sulfuric acid) facilitates purification and intermediate stability. Subsequent treatment with hydrazine hydrate or other reagents converts esters to hydrazides or acids as needed.
Representative Synthetic Route Example
The following table summarizes a representative synthetic route adapted from the literature for the preparation of 1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid or closely related analogs:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-Alkylation | 1,2,4-Triazole + potassium hydroxide + haloalkane | 1-substituted-1,2,4-triazole | ~50-70 | Reflux in ethanol; selective N-alkylation |
| 2 | Lithiation and Protection | n-Butyllithium or LDA, THF, -78 °C | 5-bromo or 5-trimethylsilyl-1-substituted triazole | 70-80 | Protects 5-position for regioselective carboxylation |
| 3 | Carboxylation | Carbon dioxide, LDA, THF, -78 °C | 3-carboxylic acid substituted triazole | 70-75 | Introduction of carboxylic acid at 3-position |
| 4 | Side Chain Introduction | Alkylation with haloalkanoic acid or ester | 1-(2-carboxyethyl)-substituted triazole ester | 60-80 | May involve ester intermediates |
| 5 | Ester Hydrolysis | Acid or base hydrolysis | 1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid | 80-90 | Final deprotection to yield target acid |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography with eluents such as toluene-acetone mixtures modified with triethylamine is used to isolate pure compounds.
- Spectroscopy: ^1H NMR, ^13C NMR, and HPLC are employed to confirm structure and purity. Melting points around 120-130 °C are typical for crystalline products.
- Crystallization: Cooling and solvent exchange techniques (e.g., using n-heptane) aid in crystallization and purification.
Comparative Analysis of Methods
| Feature | Method A (Lithiation + Carboxylation) | Method B (Hydrazide Condensation) | Method C (Direct Alkylation) |
|---|---|---|---|
| Regioselectivity | High | Moderate | Variable |
| Yield Range (%) | 70-80 | 60-90 | 50-70 |
| Reaction Complexity | Moderate to High | Moderate | Low to Moderate |
| Scalability | Suitable for industrial scale | Suitable for lab scale | Suitable for lab scale |
| Purity of Final Product | High | High | Moderate |
Key Research Findings and Innovations
- The use of lithium diisopropylamide (LDA) for selective lithiation and subsequent carboxylation with CO2 is a robust method to introduce carboxylic acid at the 3-position of the triazole ring with high regioselectivity and yield.
- Protecting groups such as bromine or trimethylsilyl at the 5-position prevent side reactions and improve product purity.
- Alkylation of the triazole nitrogen with 2-bromoacetic acid derivatives or esters allows efficient introduction of the 2-carboxyethyl side chain.
- Esterification followed by hydrazide formation and condensation with aldehydes provides an alternative pathway to functionalized triazole derivatives, which can be converted to the target acid.
- Chromatographic purification and crystallization methods are essential for obtaining high-purity final products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The carboxyethyl substituent distinguishes this compound from other triazole derivatives. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs.
- Ring Systems : Incorporation of oxadiazole (e.g., ) or pyridyl rings (e.g., ) modifies electronic properties and steric bulk, influencing target binding .
Antibacterial Activity
Compounds with oxadiazole moieties, such as 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid, exhibit notable antibacterial activity. The oxadiazole ring may enhance membrane penetration or disrupt bacterial enzyme systems . In contrast, the carboxyethyl derivative’s activity remains underexplored, but its carboxyl groups could facilitate interactions with bacterial targets like penicillin-binding proteins or efflux pumps.
Anti-Inflammatory Activity
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives demonstrate selective COX-2 inhibition, attributed to the pyridyl and phenyl groups’ ability to occupy hydrophobic pockets in the enzyme .
Antifungal Activity
Triazole derivatives with fluorophenyl groups (e.g., 1-(2,4-difluorophenyl)-3-piperazinyl-propan-2-ol triazoles) show potent antifungal activity by inhibiting fungal cytochrome P450 enzymes . The carboxyethyl compound’s efficacy in this context is unknown but warrants investigation given the triazole core’s historical relevance in antifungal agents.
Biological Activity
1-(2-Carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid is a derivative of the triazole family, which has garnered interest due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, exhibiting a variety of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound can be represented by the chemical formula , with a structure that includes multiple carboxylic acid groups which contribute to its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. In a comparative study, derivatives of 1,2,4-triazoles exhibited significant antimicrobial effects against various pathogens. For instance, compounds similar to 1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid showed Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and amoxicillin .
| Compound | MIC (µM) | Standard Comparison |
|---|---|---|
| 1-(2-Carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid | 24.7 | Ciprofloxacin (18.1) |
| Another Triazole Derivative | 27.1 | Amoxicillin (17.1) |
Anticancer Activity
The anticancer potential of triazole derivatives has been highlighted in multiple studies. For example, certain analogs demonstrated effective cytotoxicity against breast and lung cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes related to cancer cell proliferation .
Case Study
A study involving the synthesis and evaluation of triazole derivatives found that compounds with similar structures to 1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid showed potent anticancer activity with IC50 values significantly lower than those of conventional chemotherapy agents .
Anti-inflammatory Activity
Triazoles have also been noted for their anti-inflammatory properties. In vitro studies indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
The biological activity of triazoles is often attributed to their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. The nitrogen atoms in the triazole ring facilitate these interactions with proteins and enzymes, enhancing their therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 1-(2-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazide derivatives with carboxylic acid precursors. For example, analogous triazole-carboxylic acids have been synthesized via condensation of sulfonylhydrazides with cyanoacrylates, followed by cyclization under acidic conditions . Yield optimization can be achieved by controlling reaction temperature (e.g., reflux in acetic acid), stoichiometric ratios of reagents, and purification via recrystallization from polar solvents like DMF/water mixtures . Monitoring intermediates via TLC or HPLC is critical for stepwise optimization.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm proton environments (e.g., carboxylic acid protons at δ 10–12 ppm) and carbon backbone .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1725 cm⁻¹ for carboxylic acids) .
- HPLC-MS : Quantify purity (>95% recommended for biological assays) and validate molecular weight .
- Elemental Analysis : Verify empirical formula compliance (±0.4% tolerance) .
Q. What are the solubility challenges of this compound, and how can they be addressed in experimental design?
Methodological Answer: The compound exhibits limited solubility in hydrophobic solvents (e.g., toluene) but dissolves in polar aprotic solvents (DMF, DMSO) or aqueous buffers at high pH due to its carboxylic acid groups . For in vitro assays, prepare stock solutions in DMSO (≤10% v/v final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media. Sonication or gentle heating (37–50°C) may enhance dissolution .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Perform molecular docking studies to predict interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). Focus on modifying the carboxyethyl side chain to improve binding affinity, as seen in diaryltriazole derivatives . Use software like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, prioritizing derivatives with lower binding energies. Validate predictions via in vitro enzyme inhibition assays .
Q. What strategies are recommended for resolving contradictions in toxicity data across studies?
Methodological Answer: Discrepancies in toxicity profiles (e.g., carcinogenicity potential) may arise from impurities or divergent testing models . To address this:
- Purity Assessment : Use HPLC to rule out contaminants (e.g., unreacted intermediates) .
- Model Selection : Compare results across in vitro (Ames test for mutagenicity) and in vivo (rodent acute toxicity) systems .
- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) thresholds using OECD guidelines .
Q. How can researchers design in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- Dosing : Administer via oral gavage or intraperitoneal injection at 10–100 mg/kg, based on preliminary LD₅₀ data .
- Bioavailability : Measure plasma concentrations via LC-MS/MS at timed intervals. Carboxylic acid groups may limit absorption; consider ester prodrugs to enhance permeability .
- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., glucuronidation of the triazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
